Cas no 866728-01-0 (5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline)

5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline Chemical and Physical Properties
Names and Identifiers
-
- 5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline
- AB00675035-01
- 5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
- F1604-0533
- AKOS001814711
- 866728-01-0
- 5-(2-fluorobenzyl)-7,8-dimethoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
- 5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
-
- Inchi: 1S/C26H22FN3O2/c1-16-8-10-17(11-9-16)25-20-15-30(14-18-6-4-5-7-21(18)27)22-13-24(32-3)23(31-2)12-19(22)26(20)29-28-25/h4-13,15H,14H2,1-3H3
- InChI Key: PXIHXJJWGZIRQM-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1CN1C=C2C(C3C=CC(C)=CC=3)=NN=C2C2C=C(C(=CC1=2)OC)OC
Computed Properties
- Exact Mass: 427.16960512g/mol
- Monoisotopic Mass: 427.16960512g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 616
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 49.2Ų
5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1604-0533-2μmol |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline |
866728-01-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1604-0533-20mg |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline |
866728-01-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1604-0533-1mg |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline |
866728-01-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1604-0533-3mg |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline |
866728-01-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1604-0533-10μmol |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline |
866728-01-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1604-0533-5mg |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline |
866728-01-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1604-0533-10mg |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline |
866728-01-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1604-0533-2mg |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline |
866728-01-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1604-0533-5μmol |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline |
866728-01-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1604-0533-20μmol |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline |
866728-01-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline Related Literature
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
-
3. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
Additional information on 5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline
Recent Advances in the Study of 5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline (CAS: 866728-01-0)
The compound 5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline (CAS: 866728-01-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its pyrazoloquinoline core, has shown promising potential in various therapeutic applications, particularly in oncology and neurology. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, making it a subject of intense research and development.
One of the key areas of investigation has been the compound's interaction with specific molecular targets, such as protein kinases and neurotransmitter receptors. Preliminary in vitro and in vivo studies suggest that 866728-01-0 exhibits potent inhibitory activity against certain kinases involved in cell proliferation and survival pathways. These findings have spurred further research into its potential as an anti-cancer agent, with particular interest in its selectivity and minimal off-target effects compared to existing therapeutics.
In addition to its anti-cancer properties, recent studies have explored the neuropharmacological potential of 5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline. Research indicates that the compound may modulate neurotransmitter systems implicated in neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier and exhibit neuroprotective effects in preclinical models has positioned it as a promising candidate for further development in this area.
The synthesis and structural optimization of 866728-01-0 have also been a focal point of recent research. Advances in synthetic methodologies have enabled the production of derivatives with improved bioavailability and reduced toxicity. Structure-activity relationship (SAR) studies have identified key functional groups that contribute to its biological activity, providing valuable insights for the design of next-generation analogs with enhanced therapeutic profiles.
Pharmacokinetic studies have further elucidated the compound's absorption, distribution, metabolism, and excretion (ADME) properties. These studies have revealed favorable pharmacokinetic characteristics, including good oral bioavailability and a manageable half-life, which are critical for its development as a clinical candidate. However, challenges such as metabolic stability and potential drug-drug interactions remain areas of ongoing investigation.
In conclusion, the recent research on 5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline (CAS: 866728-01-0) highlights its multifaceted potential in both oncology and neurology. While significant progress has been made in understanding its mechanism of action and optimizing its pharmacological properties, further studies are needed to fully realize its therapeutic potential. Continued exploration of its clinical applications and safety profile will be essential for its transition from bench to bedside.
866728-01-0 (5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline) Related Products
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)




